1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene is an organic compound with the molecular formula C12H14BrClO and a molecular weight of 289.60 g/mol . This compound is characterized by the presence of a bromocyclopentyl group attached to a chlorobenzene ring through an oxy-methyl linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene typically involves the reaction of 2-bromocyclopentanol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions: 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-chlorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-methoxybenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)benzene
Comparison: 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene is unique due to the presence of both bromocyclopentyl and chlorobenzene moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H14BrClO |
---|---|
Molekulargewicht |
289.59 g/mol |
IUPAC-Name |
1-[(2-bromocyclopentyl)oxymethyl]-2-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-3-7-12(10)15-8-9-4-1-2-6-11(9)14/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI-Schlüssel |
BWKXXHYRVKGWMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.